Antimicrobial Potency Against Clostridium botulinum: 83-Fold Improvement Over Parent 2-Aminothiazole
In a direct head-to-head microbiological assay, 2-amino-5-nitrothiazole demonstrated an 83-fold increase in antimicrobial potency against Clostridium botulinum compared to its non-nitrated parent compound, 2-aminothiazole. The minimum inhibitory concentration (MIC) for 2-amino-5-nitrothiazole was determined to be 0.12 μg/ml, whereas 2-aminothiazole required a concentration of 10 μg/ml to achieve inhibition [1]. The unsubstituted thiazole ring itself showed no inhibition even at 30 μg/ml, highlighting the critical role of the 5-nitro substituent in conferring antimicrobial activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.12 μg/ml |
| Comparator Or Baseline | 2-Aminothiazole (10 μg/ml); Thiazole (>30 μg/ml, no inhibition) |
| Quantified Difference | 83-fold lower MIC (2-amino-5-nitrothiazole vs. 2-aminothiazole); >250-fold lower MIC vs. thiazole |
| Conditions | Culture medium assay against Clostridium botulinum, 1977 |
Why This Matters
This quantitative superiority is essential for researchers developing selective antimicrobial agents targeting anaerobic pathogens, as the 5-nitro group is indispensable for achieving clinically relevant potency.
- [1] Antimicrob. Agents Chemother. 1977, 12(3), 353–356. Inhibition of Clostridium botulinum by 5-Nitrothiazoles. DOI: 10.1128/aac.12.3.353. View Source
